molecular formula C11H8N4 B2995232 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 129303-82-8

1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B2995232
CAS No.: 129303-82-8
M. Wt: 196.213
InChI Key: PFELYOBDSJCMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS: 129303-82-8) is a heterocyclic compound with the molecular formula C₁₁H₈N₄ and a molecular weight of 196.21 g/mol. It features a fused triazole-pyridine core substituted with a phenyl group at the 1-position of the triazole ring (Figure 1).

Synthesis: The compound is synthesized via 1,3-dipolar cycloaddition of azides with pyridine derivatives or post-functionalization of preformed triazolopyridine scaffolds. For example, microwave-assisted reactions involving aryl amines and aldehydes have been employed to construct similar triazolopyridine frameworks .

Preparation Methods

The synthesis of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-amino-1,2,3-triazoles with cyanoacetamides, followed by cyclization to form the triazolopyridine core . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other groups.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while reduction can yield hydrogenated derivatives.

Scientific Research Applications

1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors in biological systems, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Isomers and Positional Effects

Triazolopyridines exhibit significant variability in bioactivity and physicochemical properties depending on the fusion position of the triazole and pyridine rings (Table 1):

Compound Fusion Position Key Applications Key Differences vs. 1-Phenyl-[4,5-c] Isomer
1H-[1,2,3]triazolo[4,5-b]pyridine [4,5-b] Agrochemicals, dyes Lower electron density due to altered ring fusion; reduced CNS penetration
1H-[1,2,3]triazolo[1,5-a]pyridine [1,5-a] Ionic liquids, solar cells Enhanced solubility in polar solvents; used in material science
1-Phenyl-[4,5-c] isomer [4,5-c] CNS-targeting drug candidates Unique planar geometry improves binding to aromatic-rich enzyme pockets

The [4,5-c] fusion in 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine confers distinct electronic properties, as evidenced by downfield shifts in ¹H NMR (e.g., C3-H at δ 8.45 ppm in DMSO-d6 ), which are critical for π-π stacking interactions in biological targets .

Hydrogenated Analogs

Partially saturated derivatives, such as 4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine, exhibit improved pharmacokinetic profiles:

Property 1-Phenyl-[4,5-c] (Aromatic) 6-Methyl-4,5,6,7-tetrahydro-[4,5-c] (Hydrogenated)
LogP ~2.1 (predicted) ~1.3 (experimental)
Solubility (aq.) Low Moderate
Bioactivity P2X7 antagonist (IC₅₀: 10 nM) Enhanced brain penetration (brain:plasma = 0.8)

Hydrogenation reduces planarity, decreasing membrane permeability but improving solubility and metabolic stability .

Substituent Effects

The phenyl group at the 1-position enhances lipophilicity and target affinity compared to other substituents:

Derivative Substituent Key Findings
1-(Pyridin-2-yl)-[4,5-c]triazolopyridine Pyridyl Lower LogP (1.8); reduced in vivo efficacy
1-(Trifluoromethylphenyl)-[4,5-c]triazolopyridine CF₃-phenyl Increased metabolic resistance (t₁/₂: 4.2 h)
1-Phenyl-[4,5-c]triazolopyridine Phenyl Optimal balance of potency (IC₅₀: 15 nM) and solubility

Electron-withdrawing groups (e.g., CF₃) improve oxidative stability but may reduce solubility, while heteroaromatic substituents (e.g., pyridyl) enhance polarity at the expense of target binding .

Pharmacological and Industrial Relevance

This compound serves as a versatile scaffold in drug discovery. Its fully aromatic structure is critical for inhibiting enzymes like P2X7 receptors, where planar stacking with Tyr295 and Phe108 residues is essential . In contrast, hydrogenated analogs are prioritized for CNS applications due to improved blood-brain barrier penetration . Industrial applications include its use as a building block for photoactive dyes, where the extended π-system facilitates light absorption in the visible spectrum .

Biological Activity

1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a triazole ring fused to a pyridine moiety. The molecular formula is C11H10N4C_{11}H_{10}N_4 with a molecular weight of approximately 198.23 g/mol. The structure can be represented as follows:

Chemical Structure C6H5N3C5H4N\text{Chemical Structure }\text{C}_6\text{H}_5-\text{N}_3-\text{C}_5\text{H}_4\text{N}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer agent and its effects on different biological targets.

Anticancer Properties

Recent research has highlighted the compound's ability to induce apoptosis in cancer cells. A study indicated that derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines with EC50 values ranging from 30 to 700 nM .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineEC50 (nM)Mechanism of Action
Compound AMCF-7 (breast cancer)400Apoptosis induction
Compound BA549 (lung cancer)70Cell cycle arrest
Compound CHeLa (cervical cancer)16Caspase activation

The mechanism by which this compound exerts its anticancer effects involves the activation of caspases leading to apoptosis. This was demonstrated through high-throughput screening assays that identified the compound's ability to trigger programmed cell death in malignant cells .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of this compound. These derivatives were tested for their biological activity against human cancer cell lines. The study revealed that modifications on the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .

Example Case Study: Synthesis and Evaluation

In one study, researchers synthesized a series of derivatives with varying substitutions on the phenyl group. The most potent derivative exhibited an EC50 value of 16 nM against HeLa cells and showed minimal toxicity towards normal fibroblast cells. This suggests a favorable therapeutic window for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve regioselectivity in the preparation of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine derivatives?

  • Methodological Answer : The core triazolo[4,5-c]pyridine scaffold is synthesized via diazotization of pyridine-3,4-diamine with NaNO₂ under acidic conditions, followed by cyclization. Regioselectivity in subsequent substitutions (e.g., with chloroacetonitrile) is influenced by reaction solvents (e.g., DMF) and catalysts (e.g., triethylamine), yielding mixtures of regioisomers. Ratios can be controlled by adjusting reaction time and temperature .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, the ¹H-NMR spectrum of 3H-[1,2,3]triazolo[4,5-c]pyridine (a precursor) shows distinct aromatic protons at δ 9.47 (s, 1H, CH-4), 8.47 (d, CH-7), and 7.88 (d, CH-6). ¹³C-NMR and GC/MS further confirm molecular weight and purity .

Q. What are the primary pharmacological applications of this compound in preclinical research?

  • Methodological Answer : The compound is explored as a scaffold for GPR119 agonists (targeting diabetes) and P2X7 receptor antagonists (for neuroinflammatory diseases). Key steps include optimizing substituents to enhance binding affinity and pharmacokinetic properties, such as brain-plasma ratios, assessed via in vivo mouse models .

Advanced Research Questions

Q. How can researchers address poor aqueous solubility in this compound derivatives during drug development?

  • Methodological Answer : Solubility is improved by modifying substituents on the phenyl group and piperidine N-capping. For example, replacing bulky groups with hydrophilic spacers increased solubility from 0.71 μM to 15.9 μM (pH 6.8). Computational tools like LogP predictions guide rational design .
DerivativeAqueous Solubility (μM, pH 6.8)Key Modification
4b0.71Unoptimized
32o15.9Hydrophilic spacer + polar capping group

Q. What strategies resolve contradictory data in biological activity across structural analogs?

  • Methodological Answer : Molecular docking and tubulin-binding assays clarify structure-activity relationships (SAR). For instance, electron-withdrawing groups on the phenyl ring reduce antiproliferative activity in microtubule-targeting agents, while unsubstituted triazolo[4,5-c]pyridine scaffolds retain potency. Dose-response curves and in vitro cytotoxicity assays (e.g., IC₅₀ comparisons) validate hypotheses .

Q. How are computational methods integrated into the design of triazolo[4,5-c]pyridine-based dyes for solar cells?

  • Methodological Answer : Density functional theory (DFT) calculates charge distribution and electron injection efficiency. For example, 2H-[1,2,3]triazolo[4,5-c]pyridine acts as an auxiliary acceptor in D-A-π-A dyes, with Mulliken charge analysis correlating with photovoltaic performance (e.g., 7.92% efficiency in NPT5 dye). Transient absorption spectroscopy validates electron-transfer kinetics .

Q. What experimental approaches validate regiochemical outcomes in cycloaddition reactions for triazolo[4,5-c]pyridine synthesis?

  • Methodological Answer : X-ray crystallography definitively assigns regioisomers. For example, 1,3-dipolar cycloaddition of pyridynes with azides yields 1H-[1,2,3]triazolo[4,5-c]pyridine derivatives as single regioisomers. Reaction conditions (e.g., Cu catalysis) and azide electronic properties are optimized to suppress side products .

Q. Data Contradiction Analysis

Q. Why do some triazolo[4,5-c]pyridine derivatives show divergent activity in enzyme inhibition assays?

  • Methodological Answer : Enzymatic selectivity assays (e.g., kinase panels) and co-crystal structures reveal off-target interactions. For instance, steric clashes with ATP-binding pockets in non-target kinases explain reduced specificity. Competitive binding studies using fluorescent probes (e.g., FP-TAMRA) quantify inhibition constants (Kᵢ) to prioritize lead compounds .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis of triazolo[4,5-c]pyridine intermediates?

  • Methodological Answer : Strict control of diazotization temperature (0–5°C) and stoichiometric ratios (NaNO₂:amine = 1.1:1) prevents byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane). Purification by flash chromatography (gradient elution) ensures >95% purity .

Properties

IUPAC Name

1-phenyltriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFELYOBDSJCMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1H-[1,2,3]-triazolo-[4,5-C]-pyridine (200 mg, 1.7 mmol), iodobenzene (407 mg, 2.0 mmol), Cs2CO3, (1.08 g, 3.3 mmol), copper (I) oxide (17 mg, 0.12 mmol), 4,7-dimethoxy-[1,10]-phenanthroline (84 mg, 0.35 mmol), PEG 400 (0.3 ml) were combined in butyronitrile (3 ml) and heated to 110° C. overnight. The reaction was diluted with CHCl3, filtered through Celite© and then concentrated and purified on 16 g SiO2 with 0-3.5% NH3MeOH in CH2Cl2 to give 52 mg (16%) of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine. MS (ESI): mass calcd. for C11H8N4, 196.1. m/z found, 197.1 [M+H]+. 1H NMR δ (400 MHz, CDCl3) δ 9.58 (s, 1H), 8.66 (d, J=5.8 Hz, 1H), 7.83-7.75 (m, 2H), 7.72-7.62 (m, 3H), 7.62-7.52 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
1.08 g
Type
reactant
Reaction Step Three
Quantity
84 mg
Type
reactant
Reaction Step Four
[Compound]
Name
PEG 400
Quantity
0.3 mL
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
17 mg
Type
catalyst
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.